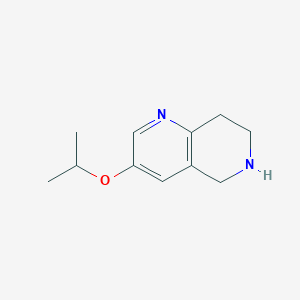![molecular formula C14H14O3 B13872489 3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid is an organic compound with the molecular formula C14H14O3 It is characterized by a benzoic acid core substituted with a hydroxycyclopentyl group and an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid typically involves the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the formation of an ethynyl intermediate through the reaction of a suitable precursor with an acetylene derivative under basic conditions.
Cyclopentylation: The ethynyl intermediate is then subjected to cyclopentylation using a cyclopentyl halide in the presence of a strong base such as sodium hydride.
Hydroxylation: The cyclopentylated product undergoes hydroxylation using an oxidizing agent like osmium tetroxide to introduce the hydroxy group.
Benzoic Acid Formation: Finally, the benzoic acid moiety is introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethynyl linkage can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the ethynyl linkage provides rigidity and specificity in binding. The benzoic acid moiety can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-(1-Hydroxycyclohexyl)ethynyl]benzoic acid
- 3-[2-(1-Hydroxycyclopropyl)ethynyl]benzoic acid
- 3-[2-(1-Hydroxycyclobutyl)ethynyl]benzoic acid
Uniqueness
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid is unique due to its specific cyclopentyl ring, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H14O3 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
3-[2-(1-hydroxycyclopentyl)ethynyl]benzoic acid |
InChI |
InChI=1S/C14H14O3/c15-13(16)12-5-3-4-11(10-12)6-9-14(17)7-1-2-8-14/h3-5,10,17H,1-2,7-8H2,(H,15,16) |
Clave InChI |
KIEOOXRPDOXLMI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C#CC2=CC(=CC=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Quinoxalin-2-ylamino)methyl]benzoic acid](/img/structure/B13872411.png)
![3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine](/img/structure/B13872417.png)

![tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate](/img/structure/B13872424.png)
![((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid](/img/structure/B13872425.png)






![Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate](/img/structure/B13872459.png)

